molecular formula C13H12ClNO2 B2687058 Ethyl 2-(chloromethyl)quinoline-3-carboxylate CAS No. 180161-74-4

Ethyl 2-(chloromethyl)quinoline-3-carboxylate

Cat. No.: B2687058
CAS No.: 180161-74-4
M. Wt: 249.69
InChI Key: FYNOJJRGRJQERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H12ClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring, a chloromethyl group, and an ethyl ester group, making it a versatile intermediate in various chemical reactions.

Safety and Hazards

The safety information for Ethyl 2-(chloromethyl)quinoline-3-carboxylate includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chloromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with appropriate reagents. For instance, the Williamson reaction can be employed, where ethyl 2-(halogenmethyl)quinoline-3-carboxylates react with 8-hydroxyquinolines in the presence of potassium carbonate in acetonitrile . Another method involves the use of molecular iodine as a catalyst in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives or reduction to form corresponding alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include substituted quinoline derivatives, quinoline-3-carboxylic acids, and quinoline-based alcohols.

Comparison with Similar Compounds

Ethyl 2-(chloromethyl)quinoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-(chloromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNOJJRGRJQERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.